An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,6-dimethylbenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Chloro-2,6-dimethylbenzaldehyde (CAS No. 6045-90-5). This polysubstituted aromatic aldehyde is a valuable building block in organic synthesis, offering a unique combination of steric and electronic features for the development of complex molecular architectures.
Core Physicochemical Properties
4-Chloro-2,6-dimethylbenzaldehyde is a solid at room temperature.[1][2][3] Its structural and chemical properties are summarized below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-2,6-dimethylbenzaldehyde | [2][4] |
| CAS Number | 6045-90-5 | [1][4][5] |
| Molecular Formula | C₉H₉ClO | [1][4][5] |
| Molecular Weight | 168.62 g/mol | [4][5] |
| Canonical SMILES | CC1=CC(=CC(=C1C=O)C)Cl | [4] |
| InChI Key | GRVCMDLDRVEOSY-UHFFFAOYSA-N | [2][4] |
| Appearance | Solid | [1][2][3] |
| Purity | ≥98% (typical) | [1][2] |
Table 2: Predicted Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 126.4 ± 17.1 °C | [5] |
| LogP (o/w) | 2.7 | [4] |
| Refractive Index | 1.567 | [5] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (~10 ppm), a singlet for the two equivalent aromatic protons, and a singlet for the six equivalent methyl protons. For the related compound, 4-(dimethylamino)-2,6-dimethylbenzaldehyde, the aromatic protons appear as a singlet, and the methyl groups also present as a singlet, demonstrating the magnetic equivalence due to the molecular symmetry.[6]
-
¹³C NMR: The carbon NMR would feature distinct signals for the carbonyl carbon (~190 ppm), the quaternary aromatic carbons, the chlorine-substituted aromatic carbon, the protonated aromatic carbons, and the methyl carbons.
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FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, will also be present. The FTIR spectrum of the similar 2-chlorobenzaldehyde shows a prominent C=O peak in this region.[3]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 168 and an M+2 peak at m/z 170 with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. The fragmentation pattern would likely involve the loss of the aldehyde group and chlorine.
Synthesis and Reactivity
The unique substitution pattern of 4-Chloro-2,6-dimethylbenzaldehyde—an electron-withdrawing chloro group in the para position and two electron-donating, sterically hindering methyl groups in the ortho positions—governs its synthesis and reactivity.
Synthetic Pathway
A primary route for the synthesis of 4-Chloro-2,6-dimethylbenzaldehyde involves a halogen-lithium exchange followed by formylation. This method typically starts with a precursor like 1-bromo-4-chloro-2,6-dimethylbenzene. The bromine atom is selectively exchanged with lithium using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium intermediate with a formylating agent such as N,N-dimethylformamide (DMF).
Caption: General workflow for the synthesis of 4-Chloro-2,6-dimethylbenzaldehyde.
Key Chemical Reactions
The aldehyde functional group is the primary site of reactivity, though the aromatic ring's substituents influence the reaction outcomes.
Caption: Major reaction pathways for 4-Chloro-2,6-dimethylbenzaldehyde.
Experimental Protocols
The following are generalized protocols for key transformations involving substituted benzaldehydes. Researchers should adapt these procedures based on the specific substrate and laboratory conditions.
Protocol 1: Reduction to 4-Chloro-2,6-dimethylbenzyl alcohol
This protocol describes the reduction of the aldehyde to a primary alcohol using sodium borohydride.
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Dissolution: Dissolve 4-Chloro-2,6-dimethylbenzaldehyde (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in an Erlenmeyer flask.
-
Cooling: Cool the solution in an ice-water bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting alcohol by recrystallization or column chromatography.
Protocol 2: Oxidation to 4-Chloro-2,6-dimethylbenzoic acid
This protocol outlines the oxidation of the aldehyde to a carboxylic acid using the Jones reagent.
-
Safety Note: Jones reagent contains Chromium(VI), which is highly toxic and carcinogenic. Handle with extreme care in a fume hood and use appropriate personal protective equipment.
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in water, then cool in an ice bath. Slowly and carefully add concentrated sulfuric acid.
-
Dissolution of Aldehyde: Dissolve 4-Chloro-2,6-dimethylbenzaldehyde (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Addition of Oxidant: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange/red to a murky green as the Cr(VI) is reduced to Cr(III).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Add isopropanol to the reaction mixture to quench any excess oxidant, indicated by the persistence of the green color.
-
Workup: Remove the acetone under reduced pressure. Partition the remaining residue between water and an organic solvent like ethyl acetate.
-
Extraction: Extract the aqueous layer several times with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization.
Safety and Handling
4-Chloro-2,6-dimethylbenzaldehyde is classified as harmful and an irritant.[2]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust, fumes, or vapors. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2]
This guide serves as a foundational resource for professionals working with 4-Chloro-2,6-dimethylbenzaldehyde. For specific applications, further consultation of peer-reviewed literature is recommended.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-Chloro-2,6-dimethybenzaldehyde | 6045-90-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-2,6-dimethylbenzaldehyde | C9H9ClO | CID 18406975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
